molecular formula C6H8N2O2 B2583125 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one CAS No. 1406628-64-5

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2583125
CAS No.: 1406628-64-5
M. Wt: 140.142
InChI Key: HFZYCRPBIIVEAW-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring fused with a hydroxyethyl group

Scientific Research Applications

3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is being investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of urea, ethyl acetoacetate, and an aldehyde in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the dihydropyrimidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents, alkylating agents, and acylating agents can be used under controlled conditions to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while reduction of the pyrimidinone ring can produce dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity. The pyrimidinone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    3,4-Dihydropyrimidin-2(1H)-one: Lacks the hydroxyethyl group but shares the pyrimidinone core structure.

    2-Hydroxyethyl-3,4-dihydropyrimidin-4-one: Similar structure but with the hydroxyethyl group at a different position.

Uniqueness: 3-(2-Hydroxyethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the hydroxyethyl group at the 3-position, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-hydroxyethyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-4-3-8-5-7-2-1-6(8)10/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZYCRPBIIVEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN(C1=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1406628-64-5
Record name 3-(2-hydroxyethyl)-3,4-dihydropyrimidin-4-one
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